Dimethyl 1,4-naphthalenedicarboxylate
Overview
Description
Dimethyl 1,4-naphthalenedicarboxylate is a chemical compound that has been studied for its interesting reactivity and potential applications in organic synthesis. It is known to participate in various chemical reactions, including photoaddition to alkenes and reactions with nucleophiles.
Synthesis Analysis
The synthesis of dimethyl 1,4-naphthalenedicarboxylate-related compounds has been explored in several studies. For instance, the reaction of 1,8-naphthalenediamine with dimethyl acetylenedicarboxylates has been shown to yield a variety of products, including tetrahydronaphtho[1,8-ef]diazepinones, dihydroperimidines, and bis(enamino)fumarates, depending on the reaction conditions . Additionally, the condensation of p-diazooxide with dimethyl acetylenedicarboxylate has led to the formation of a spirodecatetraenone and a nonenolizable naphthalenone10.
Molecular Structure Analysis
The molecular structure of dimethyl 1,4-naphthalenedicarboxylate and its derivatives has been a subject of interest. Crystallographic studies have been conducted to determine the molecular and crystal structure of related compounds, such as 1,8-bis(dimethylamino)naphthalene tetrafluoroborate, revealing significant intramolecular hydrogen bonding and geometric distortions . X-ray crystallography has also confirmed the structure of a novel 1,4-cycloaddition product of a stable 2-thianaphthalene derivative .
Chemical Reactions Analysis
Dimethyl 1,4-naphthalenedicarboxylate undergoes various chemical reactions. Notably, it has been found to participate in a novel 1,8-photoaddition with alkenes, proceeding through the singlet excited state and retaining the stereochemistry of the alkenes . The compound also reacts in the presence of acids with nucleophiles, leading to the formation of methyl- and ring-substituted naphthalenes, with the key intermediate being a hydroperoxy carbocation . Furthermore, the photochemistry of dimethyl 1,8-naphthalenediacrylate has been studied, revealing cis,trans isomerization and intramolecular cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 1,4-naphthalenedicarboxylate derivatives have been investigated. For example, the synthesis, conformational stability, and molecular structure of 4-aryl- and 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes have been studied, showing fast interconversion between syn and anti conformers and the influence of peri-substituents on basic properties . The hydrogen bonding characteristics of 1,8-bis(dimethylamino)naphthalene with 3,4-furandicarboxylic acid have also been analyzed, providing insights into the NHN+ and OHO- hydrogen bridges .
Scientific Research Applications
Photoaddition and Alkylation Studies
Dimethyl 1,4-naphthalenedicarboxylate demonstrates notable behavior in photochemical reactions. Kubo, Inoue, and Sakai (1992) discovered its ability to undergo novel 1,8-photoaddition with various alkenes, retaining the stereochemistry of the alkenes in the process (Kubo, Inoue, & Sakai, 1992). Bayse, Carpenter, and Wilmot (2002) further explored its chemical reactivity, achieving high-yield reductive dialkylation of diethyl 1,4-naphthalenedicarboxylate under varying conditions (Bayse, Carpenter, & Wilmot, 2002).
Inclusion Complex Studies
Marta Cervero and Mendicuti (2000) conducted a detailed study on the inclusion complexes of dimethyl 2,6-naphthalenedicarboxylate with α- and β-cyclodextrins, analyzing thermodynamics and molecular mechanics (Cervero & Mendicuti, 2000). This research provides insight into the molecular interactions and stability of these complexes.
Polymer and Catalysis Research
Lillwitz (2001) reviewed the development and commercialization of dimethyl-2,6-naphthalenedicarboxylate as a precursor to polyethylene naphthalate, discussing its physical properties and applications in polymer manufacturing (Lillwitz, 2001). Stier, Gaehr, and Oppermann (2001) investigated the kinetics of transesterification of dimethyl 2,6-naphthalenedicarboxylate with 1,3-propanediol, contributing to an understanding of its potential in polymer synthesis (Stier, Gaehr, & Oppermann, 2001).
Structural and Luminescence Studies
Wang, Zhang, Song, Li, Xu, and Wang (2012) explored the structure and luminescence of indium metal-organic frameworks based on rigid 1,4-naphthalenedicarboxylate ligands, contributing to materials science and luminescence research (Wang et al., 2012). Spies and Gehrke (1999) conducted time-resolved fluorescence measurements on solutions of dimethyl-2,6-naphthalenedicarboxylate, offering insights into its photophysical properties (Spies & Gehrke, 1999).
Safety And Hazards
properties
IUPAC Name |
dimethyl naphthalene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXMIBZIHMVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453936 | |
Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,4-naphthalenedicarboxylate | |
CAS RN |
7487-15-2 | |
Record name | DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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